molecular formula C13H17ClN2O B13465308 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride CAS No. 553631-45-1

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B13465308
CAS No.: 553631-45-1
M. Wt: 252.74 g/mol
InChI Key: LLCUQWGKJRLHCY-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride is a piperidine derivative featuring a methoxyphenyl group at the 4-position of the piperidine ring and a nitrile substituent. Its molecular formula is C₁₃H₁₆ClN₂O (including the hydrochloride salt), with a molecular weight of 252.74 g/mol. Key structural attributes include:

  • SMILES: COC1=CC=C(C=C1)C2(CCNCC2)C#N.Cl
  • InChIKey: OLXFRSXYVNMKNL-UHFFFAOYSA-N.

Properties

CAS No.

553631-45-1

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

4-(4-methoxyphenyl)piperidine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c1-16-12-4-2-11(3-5-12)13(10-14)6-8-15-9-7-13;/h2-5,15H,6-9H2,1H3;1H

InChI Key

LLCUQWGKJRLHCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNCC2)C#N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a cyanation reaction using a cyanide source like sodium cyanide to introduce the carbonitrile group. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The carbonitrile group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles .

Comparison with Similar Compounds

Key Properties:

  • Predicted Collision Cross Section (CCS) :

    Adduct CCS (Ų)
    [M+H]⁺ 151.9
    [M+Na]⁺ 163.7
    [M-H]⁻ 147.8 .

This compound has been utilized in the synthesis of neuroprotective agents, such as cinnamamide-piperidine derivatives targeting neurodegenerative diseases.

Comparison with Structural Analogs

The following table compares 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride with structurally related piperidine derivatives, focusing on substituents, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
This compound C₁₃H₁₆ClN₂O 252.74 4-methoxyphenyl, nitrile Neuroprotective agents
4-(4-Chlorophenyl)piperidine-4-carbonitrile hydrochloride C₁₂H₁₄Cl₂N₂ 257.90 4-chlorophenyl, nitrile Receptor ligand synthesis
4-(4-Cyanobenzyl)piperidine hydrochloride C₁₃H₁₅ClN₂ 242.73 4-cyanobenzyl No reported applications
4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride C₁₃H₁₉Cl₂N 260.20 4-chlorophenyl, ethyl Pharmacological studies (unreported)
4-(4-Methylbenzoyl)piperidine hydrochloride C₁₃H₁₈ClNO 239.74 4-methylbenzoyl Intermediate in drug synthesis
Piperidine-4-carbonitrile hydrochloride C₆H₁₁ClN₂ 146.62 Nitrile (no aryl group) Building block in organic synthesis

Key Observations:

Substituent Effects on Molecular Weight :

  • The presence of a methoxyphenyl group (target compound) increases molecular weight compared to simpler analogs like piperidine-4-carbonitrile hydrochloride (146.62 g/mol).
  • Chlorophenyl derivatives (e.g., 4-(4-chlorophenyl)piperidine-4-carbonitrile) exhibit higher molecular weights due to chlorine’s atomic mass.

Functional Group Influence on Applications :

  • Nitrile groups enhance reactivity for further functionalization, as seen in neuroprotective compound synthesis.
  • Chlorophenyl and methylbenzoyl substituents are common in receptor-targeting ligands.

Structural Similarity and Bioactivity :

  • The target compound shares a nitrile group with 4-(4-chlorophenyl)piperidine-4-carbonitrile hydrochloride, but the methoxy group may confer improved solubility and metabolic stability compared to chloro derivatives.
  • Analogs lacking aryl groups (e.g., piperidine-4-carbonitrile hydrochloride) serve primarily as synthetic intermediates.

Biological Activity

4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and receptor interaction properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13_{13}H16_{16}ClN1_{1}O1_{1}. The compound features a piperidine ring substituted with a methoxyphenyl group and a carbonitrile functional group, contributing to its unique biological activity profile.

Antibacterial Activity

Research indicates that compounds within the piperidine class, including this compound, exhibit significant antibacterial properties.

Structure-Activity Relationship (SAR)

A study highlighted the importance of structural modifications in enhancing antibacterial activity against Mycobacterium tuberculosis. The 4-phenyl piperidine derivatives were identified as promising candidates, with minimum inhibitory concentration (MIC) values ranging from 6.3 to 23 µM . Specifically, analogs with substitutions at the 4-position showed improved activity, indicating that the methoxy group may enhance binding affinity or bioavailability.

CompoundMIC (µM)Structural Modification
4PP-16.3Hydrogen at 4-position
4PP-22.0p-tert-butyl group
4PP-36.8Cyclohexylmethylene

Antifungal Activity

In addition to antibacterial properties, piperidine derivatives have demonstrated antifungal activity. A recent study evaluated various piperidine derivatives against Candida albicans and Escherichia coli, revealing MIC values from 3.125 to 100 mg/mL. The presence of electron-donating groups on the phenyl ring was associated with increased antifungal potency .

Receptor Interaction

The compound's interaction with human monoamine transporters has also been studied. It has shown selective inhibition of serotonin transporters (SERT), which may contribute to its therapeutic effects in mood disorders . The binding affinity of certain analogs was reported to be higher than that of established inhibitors like paroxetine.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that modifications on the piperidine ring significantly affected antimicrobial efficacy against both gram-positive and gram-negative bacteria. The inclusion of halogen substituents enhanced activity against resistant strains.
  • Therapeutic Applications : The compound's potential in treating conditions related to neurotransmitter dysregulation was explored through receptor binding assays. Results indicated a favorable profile for SERT inhibition, suggesting applications in depression treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Methoxyphenyl)piperidine-4-carbonitrile hydrochloride?

  • Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-cyanopiperidine with 4-methoxyphenylboronic acid under Suzuki-Miyaura conditions (palladium catalysis) may yield the target structure. Purification typically involves column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol .
  • Key Parameters:

StepConditionsYield (%)
CouplingPd(OAc)₂, K₂CO₃, DMF, 80°C60-75
PurificationSilica gel chromatography95+ purity

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer:

  • NMR Spectroscopy: Confirm structural integrity via 1^1H/13^13C NMR, focusing on the piperidine ring (δ 2.5–3.5 ppm for protons, δ 40–60 ppm for carbons) and methoxy group (δ 3.8 ppm, singlet) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 277.1312) .
  • HPLC: Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Q. How do functional groups (methoxy, nitrile) influence reactivity?

  • Answer:

  • Methoxy Group: Enhances electron density on the aryl ring, facilitating electrophilic substitutions (e.g., nitration). However, steric hindrance may limit reactivity at the para position .
  • Nitrile Group: Participates in nucleophilic additions (e.g., hydrolysis to amides) or serves as a hydrogen-bond acceptor in biological studies .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates. For instance, modeling the activation energy of the nitrile group’s hydrolysis can guide catalyst selection (e.g., acidic vs. enzymatic conditions) .
  • Case Study:

MethodApplicationOutcome
DFT (B3LYP/6-31G*)Hydrolysis mechanismIdentified water-assisted pathway with ΔG‡ = 25 kcal/mol

Q. What strategies address contradictory bioactivity data in receptor-binding assays?

  • Answer:

  • Assay Validation: Cross-check results using orthogonal techniques (e.g., SPR vs. radioligand binding) .
  • Structural Analog Comparison: Compare with 4-(4-chlorophenyl)piperidine derivatives to isolate electronic effects of substituents .
  • Buffer Optimization: Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions .

Q. How to mitigate toxicity risks during in vitro studies?

  • Answer:

  • Safety Protocols: Use fume hoods for handling, PPE (nitrile gloves, lab coat), and emergency eyewash stations .
  • Ecotoxicity Screening: Follow OECD guidelines (e.g., Daphnia magna acute toxicity test) to assess environmental impact .

Methodological Guidelines

  • Reaction Optimization Table:

    ParameterRange TestedOptimal ValueReference
    Temperature60–100°C80°C
    Catalyst Loading1–5 mol%2 mol% Pd
    SolventDMF, THF, EtOHDMF
  • Data Conflict Resolution Workflow:

    • Replicate experiments under identical conditions.
    • Analyze impurities via LC-MS (e.g., detect oxidative byproducts).
    • Validate with independent assays (e.g., functional cAMP assays for GPCR studies) .

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